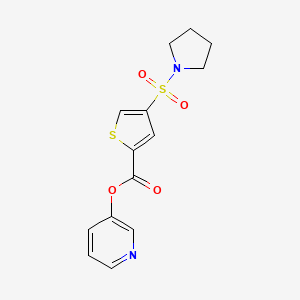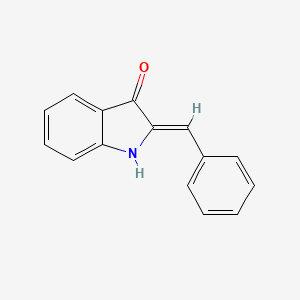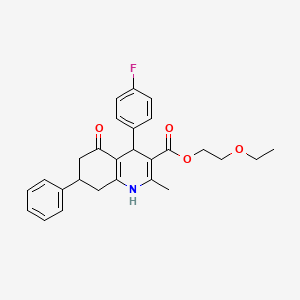
3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PPTC and is known for its ability to selectively inhibit a specific type of protein kinase, making it a valuable tool for studying various cellular processes.
作用机制
PPTC works by binding to the ATP-binding site of CaMKII, thereby preventing the kinase from phosphorylating its substrates. This selective inhibition of CaMKII activity allows researchers to study the specific role of this protein kinase in various cellular processes.
Biochemical and Physiological Effects:
PPTC has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of CaMKII activity, PPTC has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects make PPTC a valuable tool for studying the role of CaMKII in various disease states, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of PPTC is its selective inhibition of CaMKII activity, which allows researchers to study the specific role of this protein kinase in various cellular processes. Additionally, PPTC has been shown to have anti-inflammatory effects and to protect against oxidative stress, making it a valuable tool for studying the role of CaMKII in various disease states. However, one limitation of PPTC is its potential off-target effects, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving PPTC. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that CaMKII activity is dysregulated in these diseases, and PPTC may be a valuable tool for studying the specific role of CaMKII in these processes. Additionally, PPTC may have potential therapeutic applications in these diseases, although further research is needed to explore this possibility. Other future directions for research involving PPTC include its potential role in cancer and cardiovascular disease.
合成方法
The synthesis of PPTC involves the reaction of 3-pyridinyl 2-thiophenecarboxylate with 1-pyrrolidinylsulfonyl chloride in the presence of a base. The resulting compound is then purified through a series of chromatography techniques to obtain a high-purity product.
科学研究应用
PPTC has been widely used in scientific research to study the role of protein kinases in various cellular processes. Specifically, PPTC has been shown to selectively inhibit the activity of a protein kinase called CaMKII, which is involved in processes such as synaptic plasticity and learning and memory. By inhibiting CaMKII activity, researchers can study the specific role of this protein kinase in these processes.
属性
IUPAC Name |
pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-14(20-11-4-3-5-15-9-11)13-8-12(10-21-13)22(18,19)16-6-1-2-7-16/h3-5,8-10H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABRBLTVRMKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)


![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5161737.png)


![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)
![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)